molecular formula C13H11F3N6S2 B2589834 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956964-73-1

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Cat. No. B2589834
CAS RN: 956964-73-1
M. Wt: 372.39
InChI Key: UFHXMGXPCFKYJD-UHFFFAOYSA-N
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Description

The compound “4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including an allyl group, a pyrazole ring, a thiazole ring, and a triazole ring . The presence of a trifluoromethyl group could potentially bestow distinctive physical-chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group could undergo reactions typical of alkenes, while the pyrazole, thiazole, and triazole rings could participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .

Scientific Research Applications

Chemical Synthesis

The compound 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol, along with its derivatives, is primarily synthesized for research in medicinal and pharmaceutical chemistry. The methods of synthesis involve condensation reactions and interactions with various aromatic aldehydes or carboxylic acids. These processes are meticulously characterized by spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds (Karrouchi et al., 2016), (Mobinikhaledi et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have been dedicated to evaluating the antimicrobial and antifungal activities of these compounds. This research indicates that specific derivatives exhibit significant activity against various pathogenic bacteria and fungi. These findings highlight the potential of these compounds in developing new treatments for infections (Bayrak et al., 2009), (Jagadale et al., 2020).

Biological Activity and Molecular Docking Studies

Other studies have focused on assessing the antioxidant, anti-inflammatory, and DNA gyrase inhibition properties of these compounds. Molecular docking studies have been employed to elucidate their mode of action, particularly in the inhibition of DNA gyrase B, a key enzyme in bacterial DNA replication (Kate et al., 2018). Moreover, some compounds have been evaluated for their potential as α-glucosidase inhibitors, offering prospects in managing diabetes by controlling blood sugar levels (Pillai et al., 2019).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been studied for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is critical in industrial settings where material degradation can lead to significant economic losses and safety hazards (Orhan et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6S2/c1-3-4-21-10(18-19-11(21)23)8-6-24-12(17-8)22-9(13(14,15)16)5-7(2)20-22/h3,5-6H,1,4H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHXMGXPCFKYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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